5-Bromo-4-chloro-3-indoxyl oleate
Overview
Description
5-Bromo-4-chloro-3-indoxyl oleate is a fluorescent substrate used primarily for staining and as an enzyme substrate. It is a conjugate utilized in various fields such as environmental testing, food testing, and diagnostics . The compound has a molecular formula of C26H37BrClNO2 and a molecular weight of 510.95 g/mol .
Preparation Methods
The synthesis of 5-Bromo-4-chloro-3-indoxyl oleate typically involves the reaction of 5-Bromo-4-chloro-3-indoxyl with oleic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-4-chloro-3-indoxyl oleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its fluorescent properties.
Substitution: The compound can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl oleate has several scientific research applications:
Chemistry: Used as a chromogenic or fluorogenic substrate in various assays.
Biology: Employed in staining techniques to visualize specific enzymes or cellular components.
Medicine: Utilized in diagnostic tests to detect the presence of certain enzymes or biomarkers.
Industry: Applied in environmental and food testing to identify contaminants or pathogens
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific enzymes. When used as a substrate, it undergoes enzymatic hydrolysis, leading to the release of a fluorescent or chromogenic product. This reaction allows for the visualization and quantification of enzyme activity. The molecular targets and pathways involved depend on the specific enzyme being studied .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indoxyl oleate is unique due to its specific fluorescent properties and its ability to act as a substrate for various enzymes. Similar compounds include:
5-Bromo-4-chloro-3-indoxyl β-D-glucopyranoside: Used as a substrate for β-glucosidase.
5-Bromo-4-chloro-3-indoxyl phosphate: Utilized in assays for phosphatase activity.
5-Bromo-4-chloro-3-indoxyl β-D-galactopyranoside: Employed in detecting β-galactosidase activity.
These compounds share similar structures but differ in their specific applications and the enzymes they target.
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHJSWILJUIBPG-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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